(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid

説明

“(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid”, also known as Boc-pyridin-4-ylboronic acid, is a chemical compound used in scientific research for its unique properties. It is a highly valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the use of 3- (N-BOC-aminomethyl)phenylboronic acid . The reaction involves the use of potassium carbonate and a Pd dppf (DCM adduct) catalyst . The reaction vessel is sealed and heated in a microwave at 100°C for 0.5 hour .Molecular Structure Analysis

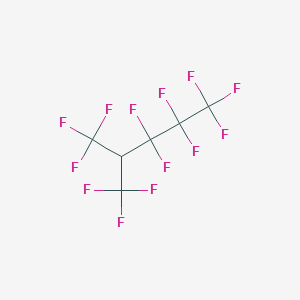

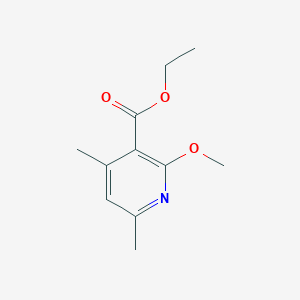

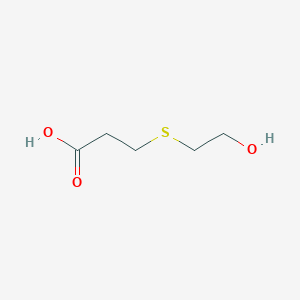

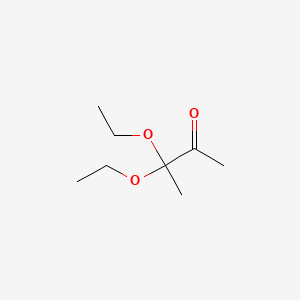

The molecular formula of this compound is C12H18BNO4. It has a molecular weight of 251.09 g/mol.Chemical Reactions Analysis

This compound is used in Suzuki–Miyaura coupling reactions . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

This compound has a number of heavy atoms: 18, and a number of aromatic heavy atoms: 6. It has a fraction Csp3 of 0.42 and a number of rotatable bonds: 6. It has a number of H-bond acceptors: 4.0 and a number of H-bond donors: 3.0. Its molar refractivity is 69.78 and TPSA is 78.79 Ų.科学的研究の応用

Suzuki-Miyaura Cross-Coupling

This compound is frequently used in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which involves palladium phosphine catalysts. It’s a key reaction in the synthesis of biaryls, an important structure in many pharmaceuticals and organic materials .

Ligand-Controlled Regioselective Coupling

It serves as a reagent for palladium-catalyzed ligand-controlled regioselective Suzuki coupling. This application allows for precise control over the coupling position on the aromatic ring, which is crucial for creating specific molecular architectures .

Inhibition of NorA Efflux Pump

Heterocyclic boronic acid compounds, including derivatives of this compound, have been tested for their ability to inhibit the NorA efflux pump. This is significant in combating antibiotic resistance as efflux pumps are one of the mechanisms bacteria use to resist the effects of antibiotics .

Ionic Liquids Derived from Boc-Protected Amino Acids

The tert-butoxycarbonyl-protected amino acids derived from this compound can be used to prepare room-temperature ionic liquids (AAILs). These AAILs have multiple reactive groups and can be used as starting materials in dipeptide synthesis .

Deprotection of Boc Amino Acids and Peptides

This compound can be involved in the deprotection process of Boc amino acids and peptides at high temperatures using a thermally stable ionic liquid. This process is essential in peptide synthesis where protecting groups are used to prevent unwanted reactions .

Synthesis of Diverse Compounds with Biological Activities

Derivatives of this compound have been used in the synthesis of diverse compounds that exhibit a wide spectrum of biological activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activities, and more .

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a crucial method in the synthesis of various organic compounds . These compounds can influence a wide range of biochemical pathways depending on their structure and function.

Result of Action

The result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a fundamental transformation in organic chemistry and is widely used in the synthesis of various organic compounds .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can impact the Suzuki-Miyaura cross-coupling reaction . For instance, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-8-6-13-5-4-9(8)12(16)17/h4-6,16-17H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBZYJMXFLKZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451378 | |

| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid | |

CAS RN |

433969-29-0 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-borono-3-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433969-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)